Technical Guide: Physicochemical Properties of 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride
Technical Guide: Physicochemical Properties of 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride, also known as 5-cyanotryptamine hydrochloride, is a synthetic derivative of the indole class of heterocyclic organic compounds. Its structural similarity to the neurotransmitter serotonin makes it a valuable precursor and intermediate in the synthesis of more complex molecules, particularly those targeting neurological pathways. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines experimental protocols for their determination, and situates the compound within the relevant biochemical context of the serotonin biosynthesis pathway.
Chemical and Physical Properties
The physicochemical properties of 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride are crucial for its handling, formulation, and application in research and development. The hydrochloride salt form generally enhances the solubility and stability of the parent compound, facilitating its use in aqueous solutions for experimental assays.[1]
Data Presentation
A summary of the available quantitative data for 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClN₃ | [1][2][3] |
| Molecular Weight | 221.69 g/mol | [1] |
| CAS Number | 101831-71-4 | [2] |
| Boiling Point | 423.6°C at 760 mmHg | [1] |
| Physical Form | Pale-yellow to yellow-brown solid | |
| Purity | ≥95% | [3] |
| Storage | 2-8°C, store under inert gas |
Experimental Protocols
The following are generalized experimental protocols for determining the melting point and solubility of a crystalline organic compound such as 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Principle: A small amount of the powdered solid is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction is recorded.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point (if a preliminary rough measurement is performed).
-
Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.
-
Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
The recorded melting point should be reported as a range.[4][5][6][7]
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Principle: A known mass of the solute is added to a known volume of the solvent at a specific temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved solute is determined.
Apparatus:
-
Analytical balance
-
Vials or test tubes with closures
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars or a vortex mixer
-
Temperature-controlled environment (e.g., water bath)
-
Spectrophotometer or HPLC (for quantitative analysis)
Procedure (Qualitative):
-
Place a small, known amount (e.g., 1-5 mg) of 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride into a vial.
-
Add a small volume (e.g., 0.1 mL) of the desired solvent (e.g., water, ethanol, DMSO) to the vial.
-
Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble under these conditions. If not, it is considered sparingly soluble or insoluble.[8][9][10][11][12]
Procedure (Quantitative - Equilibrium Solubility Method):
-
Add an excess amount of the solid compound to a known volume of the solvent in a vial.
-
Seal the vial and agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by using a syringe filter.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The solubility is then calculated and typically expressed in units of mg/mL or mol/L.
Biochemical Context and Visualization
3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride serves as a key building block for the synthesis of compounds that interact with serotonin (5-hydroxytryptamine, 5-HT) receptors.[1] Understanding the biosynthesis of serotonin provides a critical context for the application of this compound in drug discovery and neuroscience research.
Serotonin Biosynthesis Pathway
Serotonin is a monoamine neurotransmitter synthesized from the essential amino acid L-tryptophan. The synthesis involves a two-step enzymatic process.[13][14] The pathway is initiated in the raphe nuclei of the brainstem and enterochromaffin cells of the gastrointestinal tract.[15][16]
Caption: The enzymatic conversion of L-tryptophan to serotonin.
This pathway highlights the key enzymes, Tryptophan Hydroxylase (TPH) and Aromatic L-Amino Acid Decarboxylase (AADC), which are potential targets for pharmacological intervention. The structural similarity of 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride to the core tryptamine structure of serotonin underscores its utility in the rational design of novel serotonin receptor agonists and antagonists.
References
- 1. 3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride [myskinrecipes.com]
- 2. 3-(2-aminoethyl)-1H-indole-5-carbonitrile,hydrochloride price & availability - MOLBASE [molbase.com]
- 3. calpaclab.com [calpaclab.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. pennwest.edu [pennwest.edu]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
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- 16. creative-diagnostics.com [creative-diagnostics.com]
